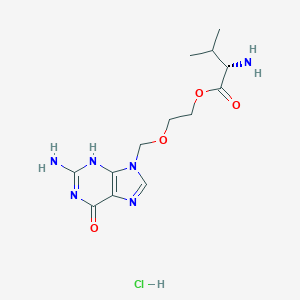

Valacyclovir hydrochloride

描述

This compound is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:

Treat and/or prevent certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (orolabial lesions)

Reduce the risk of transmitting genital herpes to other people

Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)

HSV and VZV infections can be opportunistic infections (OIs) of HIV.

This compound is the hydrochloride salt of valacyclovir. Valacyclovir is an acyclovir prodrug that, after metabolization, inhibits viral DNA replication. It is used in the management of herpes simplex and varicella zoster infections, as well as prophylactically for human cytomegalovirus infections.

A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.

属性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044210 | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-27-5 | |

| Record name | Valacyclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valacyclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valacyclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Valacyclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir, the L-valyl ester prodrug of acyclovir, represents a significant milestone in antiviral therapy, primarily due to its enhanced oral bioavailability. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of valacyclovir. It details the rationale behind its design as a prodrug, the key experimental findings that validated this approach, and the clinical data that established its efficacy and safety. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the critical pathways involved in valacyclovir's pharmacology.

Introduction: The Challenge of Acyclovir and the Prodrug Solution

Acyclovir, a synthetic purine nucleoside analogue, was a groundbreaking antiviral agent with potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Its clinical utility, however, was hampered by poor oral bioavailability, typically ranging from 15% to 30%.[2] This necessitated frequent, high-dose oral administration or intravenous delivery to achieve therapeutic plasma concentrations, impacting patient compliance and convenience.

The development of valacyclovir was a direct response to this limitation. By esterifying acyclovir with the amino acid L-valine, researchers created a prodrug designed to leverage the body's natural absorption mechanisms to increase the systemic delivery of the parent drug, acyclovir.[3]

Mechanism of Action: From Prodrug to Active Antiviral

Valacyclovir's efficacy is entirely dependent on its conversion to acyclovir and the subsequent intracellular phosphorylation to its active triphosphate form.

Absorption and Hydrolysis

Upon oral administration, valacyclovir is rapidly absorbed from the gastrointestinal tract. This absorption is facilitated by the human intestinal peptide transporter 1 (hPEPT1), which recognizes the L-valine moiety.[3] Following absorption, valacyclovir undergoes rapid and near-complete first-pass metabolism in the intestine and liver. Esterases, including a specific enzyme identified as valacyclovir hydrolase, hydrolyze the ester bond, releasing acyclovir and the naturally occurring amino acid, L-valine.[3][4]

Intracellular Activation and Viral DNA Polymerase Inhibition

Once inside a virus-infected cell, the released acyclovir is selectively phosphorylated by a viral-encoded thymidine kinase (TK). This initial phosphorylation is the rate-limiting step and is significantly more efficient (approximately 3000 times) than the phosphorylation by host cell TK, ensuring that the drug is primarily activated in infected cells.[5] Cellular kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and finally to the active acyclovir triphosphate (ACV-TP).[5]

ACV-TP acts as a potent inhibitor of viral DNA synthesis through three primary mechanisms:

-

Competitive Inhibition: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination.

-

Inactivation of Viral DNA Polymerase: The incorporation of ACV-TP can also lead to the irreversible binding and inactivation of the viral DNA polymerase enzyme.[6]

Quantitative Data Summary

The prodrug strategy resulted in a significant improvement in the pharmacokinetic profile of acyclovir delivered as valacyclovir.

Table 1: Comparative Oral Bioavailability of Acyclovir and Valacyclovir

| Drug | Oral Bioavailability (%) | Fold Increase | Reference(s) |

| Acyclovir | 15 - 30 | - | [2] |

| Valacyclovir | ~54.5 | 3 to 5-fold | [2][7] |

Table 2: Comparative Pharmacokinetic Parameters of Acyclovir Following Oral Administration of Acyclovir and Valacyclovir

| Parameter | Acyclovir (200 mg, 5x daily) | Valacyclovir (1000 mg, 2x daily) | Reference(s) |

| Cmax (mcg/mL) | 0.83 | 5.65 | [2] |

| AUC (hr•mcg/mL) | 2.27 | 19.5 | [2] |

Note: Dosing regimens are from a comparative study in patients with recurrent genital herpes.

Table 3: Clinical Efficacy of Valacyclovir in Herpes Zoster and Genital Herpes

| Indication | Efficacy Endpoint | Valacyclovir | Acyclovir | Famciclovir | Reference(s) |

| Herpes Zoster | Median Time to Cessation of Pain (days) | 38 | 51 | 63 | [8][9] |

| Resolution of Post-Herpetic Neuralgia (days) | 36 | - | 37 | [2] | |

| First-Episode Genital Herpes | Median Time to Lesion Healing (days) | 9.8 | 9.9 | - | [10] |

| Median Duration of Pain (days) | 5.5 | 5.5 | - | [10] | |

| Recurrent Genital Herpes | Median Time to Lesion Healing (days) | 4.7 | 4.6 | - |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies that defined the properties and clinical utility of valacyclovir.

Synthesis and Purification of Valacyclovir Hydrochloride

Objective: To synthesize and purify this compound from acyclovir and a protected L-valine derivative.

Materials:

-

Acyclovir

-

N-carbobenzyloxy-L-valine (Cbz-L-valine)

-

Dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

-

Palladium on alumina (Pd/Al2O3) catalyst

-

Methanol

-

Ethanol

-

Water

-

Acetone

-

Hydrochloric Acid (HCl)

Procedure:

-

Coupling Reaction:

-

Dissolve Cbz-L-valine in DMF and cool the solution to -5°C.

-

Add a solution of DCC in DMF to the cooled Cbz-L-valine solution, maintaining the temperature below 0°C.

-

After a brief aging period, add acyclovir and DMAP to the reaction mixture.

-

Stir the reaction at -5 to 0°C for approximately 6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate by distillation and dilute with water to precipitate the Cbz-protected valacyclovir.

-

Filter and wash the solid product.[4]

-

-

Deprotection:

-

Suspend the Cbz-protected valacyclovir and a 5% Pd on alumina catalyst in DMF in a hydrogenator vessel.

-

Apply hydrogen pressure (e.g., 4 kg/cm ²) at approximately 30°C until the reaction is complete.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate and adjust the pH to 3.0-4.0 with aqueous HCl.

-

Add acetone to precipitate this compound.[4]

-

-

Purification:

-

Dissolve the crude this compound in a mixture of methanol, ethanol, and water by heating.

-

Cool the solution and add more water to induce crystallization.

-

Filter the purified solid and wash with a mixture of acetone and ethanol.

-

Dry the final product under vacuum.[6]

-

Quantification of Valacyclovir and Acyclovir in Human Plasma by LC-MS/MS

Objective: To simultaneously quantify the concentrations of valacyclovir and its active metabolite, acyclovir, in human plasma samples.

Materials:

-

Human plasma samples

-

Valacyclovir and acyclovir reference standards

-

Isotope-labeled internal standards (e.g., valacyclovir-D4, acyclovir-D4)

-

Acetonitrile

-

Formic acid

-

Methanol

-

Gemini C18 analytical column (or equivalent)

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 10 µL aliquot of plasma, add a 4-fold volume of acetonitrile containing the internal standards.

-

Vortex the mixture for 5 minutes to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an LC vial for analysis.[2]

-

-

Chromatographic Separation:

-

Inject the sample onto a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of 0.1% formic acid and methanol (30:70 v/v), at a constant flow rate.[8]

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

-

Monitor the precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

Valacyclovir: m/z 325.2 → 152.1

-

Acyclovir: m/z 226.2 → 152.1

-

Valacyclovir-D4 (IS): m/z 329.2 → 152.1

-

Acyclovir-D4 (IS): m/z 230.2 → 152.1[2]

-

-

Quantify the analytes by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

-

In Vitro Antiviral Activity Assay

Objective: To determine the in vitro efficacy of valacyclovir (indirectly through its conversion to acyclovir) against herpesviruses.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Herpes simplex virus (HSV-1 or HSV-2) stock

-

Valacyclovir and acyclovir

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for macrophage activation (for immunomodulatory studies)

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure (Example for Immunomodulatory Activity):

-

Cell Culture and Activation:

-

Culture mammalian macrophages in appropriate medium.

-

Activate the macrophages by treating with LPS in the presence of varying concentrations of valacyclovir.

-

-

Cytokine Measurement:

-

After a suitable incubation period, collect the cell culture supernatants.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in valacyclovir-treated, LPS-activated cells to control cells (LPS-activated without valacyclovir) to assess the anti-inflammatory activity.

-

Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of valacyclovir and assess the involvement of active transport mechanisms.

Materials:

-

Caco-2 cells

-

Transwell permeable supports

-

Ringers buffer (or other suitable transport buffer)

-

Valacyclovir

-

Analytical method for quantifying valacyclovir and acyclovir (e.g., LC-MS/MS)

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells on permeable supports and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[7]

-

-

Transport Experiment (Apical to Basolateral):

-

Equilibrate the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the dosing solution containing valacyclovir to the apical (A) side of the Transwell insert.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the basolateral compartment.[1]

-

-

Sample Analysis:

-

Analyze the concentration of valacyclovir and acyclovir in the basolateral samples using a validated analytical method.

-

-

Calculation of Apparent Permeability (Papp):

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

Visualizations of Key Pathways and Workflows

Valacyclovir's Mechanism of Action

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Process For The Purification Of this compound And [quickcompany.in]

- 7. enamine.net [enamine.net]

- 8. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. valacyclovir Clinical Research Trials | CenterWatch [centerwatch.com]

- 10. discovmed.com [discovmed.com]

In Vitro Antiviral Spectrum of Valacyclovir Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Valacyclovir hydrochloride. It details the mechanism of action, summarizes quantitative antiviral activity data, outlines common experimental protocols, and illustrates key pathways and workflows. Valacyclovir is a prodrug of Acyclovir, and its antiviral activity is attributable to its active metabolite, Acyclovir.[1][2][3] Therefore, this guide focuses on the in vitro properties of Acyclovir.

Mechanism of Action

Valacyclovir is the L-valyl ester of Acyclovir.[1] After oral administration, it is rapidly and extensively converted to Acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[4] The antiviral activity of Acyclovir is highly selective for herpesvirus-infected cells.[4] The mechanism involves a three-step phosphorylation process to form Acyclovir triphosphate, the active antiviral compound.[2][3]

The initial phosphorylation is catalyzed by a virus-specific thymidine kinase (TK), which is only present in virus-infected cells.[2][4] Cellular kinases then convert the resulting Acyclovir monophosphate to diphosphate and subsequently to triphosphate.[4] Acyclovir triphosphate inhibits viral DNA synthesis through three mechanisms: competitive inhibition of the viral DNA polymerase, incorporation into the growing viral DNA chain leading to termination, and inactivation of the viral DNA polymerase.[2][4] The greater antiviral activity of Acyclovir against Herpes Simplex Virus (HSV) compared to Varicella-Zoster Virus (VZV) is due to more efficient phosphorylation by the HSV thymidine kinase.[2][4]

In Vitro Antiviral Spectrum

Acyclovir, the active metabolite of Valacyclovir, demonstrates potent in vitro activity against several members of the human herpesvirus family.[2] Its efficacy varies between different herpesviruses, largely dependent on the efficiency of phosphorylation by the respective viral thymidine kinases.[2][4] The quantitative relationship between the in vitro susceptibility of herpesviruses to antivirals and the clinical response has not been fully elucidated.[5]

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for Acyclovir against various human herpesviruses from in vitro studies.

| Virus Family | Virus | EC₅₀ / IC₅₀ (µM) | EC₅₀ / IC₅₀ (µg/mL) | Notes |

| Alphaherpesvirinae | Herpes Simplex Virus Type 1 (HSV-1) | - | 0.02 - 13.5[6] | Highly susceptible. |

| Herpes Simplex Virus Type 2 (HSV-2) | - | 0.01 - 9.9[6] | Highly susceptible. | |

| Varicella-Zoster Virus (VZV) | 0.53 - 48[7] | 0.12 - 10.8[6][7] | Approximately tenfold less active than against HSV.[8] | |

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | 0.3[9] | 1.5 - 8.8[6] | Moderately susceptible.[8] |

| Betaherpesvirinae | Cytomegalovirus (CMV) | 16 - 146[10] | 1.82 - 68[6] | Limited in vitro activity due to the lack of a specific viral thymidine kinase.[8] |

| Human Herpesvirus 6 (HHV-6) | - | - | Relatively resistant to Acyclovir in vitro.[11] |

Note: EC₅₀/IC₅₀ values can vary depending on the specific viral strain, cell line used, and the assay methodology.[5]

Experimental Protocols

The in vitro antiviral activity of Acyclovir is commonly determined using cell culture-based assays that measure the inhibition of viral replication. The plaque reduction assay is a standard method for this purpose.

Plaque Reduction Assay Protocol

This assay quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the antiviral compound.

-

Cell Seeding: A susceptible cell line (e.g., Vero cells for HSV) is seeded into multi-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a known multiplicity of infection (MOI) of the virus. After an incubation period to allow for viral adsorption (typically 1-2 hours), the viral inoculum is removed.[12]

-

Drug Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of Acyclovir.[12] A virus-only control (no drug) and a cell-only control (no virus, no drug) are included.

-

Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (e.g., 24-72 hours).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones resulting from virus-induced cell lysis, are then counted.

-

Data Analysis: The number of plaques in the drug-treated wells is compared to the virus-only control. The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50%.

Mechanisms of Resistance

Resistance of HSV and VZV to Acyclovir can arise from qualitative and quantitative changes in the viral thymidine kinase and/or the viral DNA polymerase.[7] The most common mechanism is a mutation in the viral genome leading to deficient or altered thymidine kinase activity, which prevents the initial phosphorylation of Acyclovir.[13] Less frequently, mutations in the viral DNA polymerase gene can result in the failure to incorporate Acyclovir triphosphate into the growing DNA chain.[13]

Conclusion

This compound, through its active metabolite Acyclovir, exhibits a potent and selective in vitro antiviral activity, primarily against alphaherpesviruses such as HSV-1, HSV-2, and VZV. Its activity against gamma- and betaherpesviruses like EBV and CMV is moderate to limited. The mechanism of action is dependent on viral-specific enzymes, which confers its high selectivity and favorable safety profile. Standardized in vitro assays, such as the plaque reduction assay, are crucial for determining the susceptibility of viral isolates and for the continued surveillance of potential antiviral resistance. This technical information is vital for the effective design of research studies and the development of novel anti-herpetic therapies.

References

- 1. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valacyclovir 1gm [dailymed.nlm.nih.gov]

- 8. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Valacyclovir Pharmacokinetics and Exploratory Pharmacodynamics in Young Adults With Epstein-Barr Virus Infectious Mononucleosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Enhanced Anti-Herpetic Activity of Valacyclovir Loaded in Sulfobutyl-ether-β-cyclodextrin-decorated Chitosan Nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Valacyclovir Hydrochloride for Cytomegalovirus (CMV) Prophylaxis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytomegalovirus (CMV), a betaherpesvirus, is a ubiquitous pathogen that establishes lifelong latency after primary infection. In immunocompromised individuals, particularly solid organ transplant (SOT) and hematopoietic stem cell transplant (HSCT) recipients, CMV can reactivate and cause significant morbidity and mortality. Prophylactic strategies are therefore crucial in managing the risk of CMV infection and disease in these high-risk populations. Valacyclovir hydrochloride, the L-valyl ester prodrug of acyclovir, has emerged as a valuable agent in the armamentarium for CMV prophylaxis. Its improved oral bioavailability compared to acyclovir allows for the achievement of plasma concentrations sufficient to inhibit CMV replication. This technical guide provides a comprehensive overview of the use of valacyclovir for CMV prophylaxis, focusing on its mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Valacyclovir is rapidly and almost completely converted to its active form, acyclovir, and the amino acid L-valine by intestinal and hepatic first-pass metabolism. The antiviral activity of acyclovir against CMV is dependent on its intracellular phosphorylation to acyclovir triphosphate.

Signaling Pathway of Acyclovir Activation and CMV DNA Polymerase Inhibition

The activation of acyclovir and its subsequent inhibition of CMV DNA polymerase involves a multi-step enzymatic cascade.

Acyclovir is initially phosphorylated to acyclovir monophosphate. In cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), this step is efficiently catalyzed by the viral thymidine kinase. While CMV does not encode a thymidine kinase, the CMV UL97 protein kinase can phosphorylate acyclovir, albeit less efficiently[1][2]. Subsequent phosphorylation to acyclovir diphosphate and the active acyclovir triphosphate is carried out by host cellular kinases, such as guanylate kinase[3].

Acyclovir triphosphate competitively inhibits the viral DNA polymerase by acting as a substrate analog for deoxyguanosine triphosphate (dGTP)[4]. Incorporation of acyclovir monophosphate into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide[3][4]. This effectively halts viral DNA replication. The apparent Ki value of acyclovir triphosphate for murine CMV DNA polymerase has been shown to be equivalent to that for HSV DNA polymerase[5].

Clinical Efficacy of Valacyclovir for CMV Prophylaxis

Multiple clinical trials have evaluated the efficacy of valacyclovir for CMV prophylaxis in different transplant settings.

Solid Organ Transplantation (SOT)

In renal transplant recipients, valacyclovir has demonstrated significant efficacy in reducing the incidence of CMV infection and disease compared to placebo or no treatment. A meta-analysis of studies in solid organ transplant recipients showed that valacyclovir, along with acyclovir and ganciclovir, was more effective than placebo in preventing CMV disease[6].

| Study Population | Treatment Group | Control Group | Outcome | Incidence in Treatment Group | Incidence in Control Group | p-value | Citation |

| Kidney Transplant | Valacyclovir Prophylaxis | No Prophylaxis (Historical Control) | CMV Infection | 21.7% (10/46) | 43.9% (47/107) | 0.011 | [7] |

| Kidney Transplant | Valacyclovir Prophylaxis | No Prophylaxis (Historical Control) | CMV Disease | 15.2% (7/46) | 24.3% (26/107) | >0.05 | [7] |

| Kidney Transplant | Valacyclovir (2g q.i.d.) | Valganciclovir (900mg daily) | CMV DNAemia | 43% (24/59) | 31% (18/60) | 0.36 | [5] |

| Kidney Transplant | Valacyclovir (2g q.i.d.) | Valganciclovir (900mg daily) | CMV Disease | 2% (1/59) | 5% (3/60) | 0.36 | [5] |

| Kidney Transplant | Valacyclovir | Valganciclovir | CMV Viremia | 12% (8/67) | 6% (4/71) | 0.23 | [8][9] |

Table 1: Efficacy of Valacyclovir Prophylaxis in Kidney Transplant Recipients.

Hematopoietic Stem Cell Transplantation (HSCT)

In allogeneic HSCT recipients, high-dose valacyclovir has been shown to be more effective than high-dose oral acyclovir in preventing CMV reactivation.

| Study Population | Treatment Group | Control Group | Outcome | Incidence in Treatment Group | Incidence in Control Group | p-value/HR | Citation |

| Allogeneic BMT | Oral Valacyclovir (2g q.i.d.) | Oral Acyclovir (800mg q.i.d.) | CMV Infection or Disease | 28% (102/365) | 40% (143/362) | HR 0.59, p<0.0001 | [10][11] |

| Allogeneic HCT | Valacyclovir (1g t.i.d.) | Acyclovir (400mg b.i.d.) | Clinically Significant CMV Infection | 18% (8/45) | 57% (20/35) | 0.0004 | [12] |

| Allogeneic HSCT | High-Dose Valacyclovir (2g t.i.d.) | Standard-Dose Valacyclovir | Clinically Significant CMV Infection | 54% (19/35) | 85% (23/27) | p<0.0001 | [12] |

| Allogeneic ASCT | Intermediate-Dose Valacyclovir (3g/day) | - | CMV Reactivation | 52.8% (37/70) | - | - | [13] |

Table 2: Efficacy of Valacyclovir Prophylaxis in Hematopoietic Stem Cell Transplant Recipients.

Experimental Protocols

Standardized and validated experimental protocols are essential for the accurate diagnosis and monitoring of CMV infection in the context of clinical trials and patient management.

CMV DNAemia Detection by Quantitative PCR (qPCR)

Quantitative PCR is the preferred method for monitoring CMV viral load in transplant recipients.

Protocol Outline:

-

Specimen Collection: Whole blood is collected in EDTA tubes. Plasma can be separated by centrifugation[14][15].

-

DNA Extraction: Viral DNA is extracted from whole blood or plasma using automated systems or manual kits[14][16].

-

qPCR Amplification: A real-time PCR assay is performed using primers and a fluorescently labeled probe specific to a conserved region of the CMV genome (e.g., the US17 or UL54 gene)[16][17].

-

Quantification: The viral load is quantified by comparing the amplification signal to a standard curve of known CMV DNA concentrations. Results are typically reported in International Units per milliliter (IU/mL) to allow for inter-laboratory comparison[14][16].

CMV pp65 Antigenemia Assay

The pp65 antigenemia assay detects the CMV lower matrix phosphoprotein pp65 in peripheral blood leukocytes and was a widely used method for monitoring CMV infection.

Protocol Outline:

-

Leukocyte Isolation: Polymorphonuclear leukocytes are isolated from whole blood using dextran sedimentation or erythrocyte lysis[3][18].

-

Slide Preparation: A standardized number of leukocytes are cytocentrifuged onto glass slides[3].

-

Immunostaining: The slides are fixed and stained with a monoclonal antibody specific for the CMV pp65 antigen, followed by a fluorescently labeled secondary antibody[3].

-

Microscopy and Quantification: The number of pp65-positive cells is counted using a fluorescence microscope, and the result is expressed as the number of positive cells per a given number of leukocytes (e.g., per 200,000 cells)[3][18].

Immunohistochemistry (IHC) for CMV Detection in Tissue Biopsies

IHC is used to detect CMV antigens in tissue samples to diagnose tissue-invasive CMV disease.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the viral antigens.

-

Immunostaining: The tissue sections are incubated with a primary antibody targeting CMV antigens (e.g., immediate-early or early antigens)[19][20][21][22]. This is followed by incubation with a secondary antibody and a detection system (e.g., horseradish peroxidase with a chromogen like DAB)[23].

-

Visualization: The slides are counterstained (e.g., with hematoxylin) and examined under a microscope for the presence of specific staining in cell nuclei and/or cytoplasm, which is indicative of CMV infection[19][23].

Dosing and Administration

The prophylactic dose of valacyclovir for CMV varies depending on the transplant type and institutional protocols.

-

Solid Organ Transplantation: High-dose valacyclovir (e.g., 2 grams four times daily) has been used in clinical trials for kidney transplant recipients[5].

-

Hematopoietic Stem Cell Transplantation: Dosing regimens of 2 grams four times daily or 2 grams three times daily have been evaluated[10][12]. Intermediate doses of 1 gram three times daily have also shown efficacy[12][13].

Dose adjustments are necessary for patients with renal impairment.

Safety and Tolerability

Valacyclovir is generally well-tolerated. A meta-analysis comparing valacyclovir and valganciclovir for CMV prophylaxis in kidney transplant recipients found that valacyclovir was associated with a significantly lower rate of leukopenia/neutropenia[7][24][25]. Other reported side effects are generally mild and can include gastrointestinal disturbances and headache.

Conclusion

This compound is an effective oral prophylactic agent for the prevention of CMV infection and disease in high-risk SOT and HSCT recipients. Its favorable pharmacokinetic profile and demonstrated efficacy in reducing CMV-related complications make it a valuable therapeutic option. The choice of prophylactic agent and dosing regimen should be guided by patient-specific factors, including transplant type, CMV serostatus, and renal function. Continued research and standardized methodologies for CMV monitoring are essential to further optimize prophylactic strategies and improve outcomes in immunocompromised patients.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine cytomegalovirus DNA polymerase: purification, characterization and role in the antiviral activity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valacyclovir prophylaxis versus preemptive valganciclovir therapy to prevent cytomegalovirus disease after renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ctrjournal.org [ctrjournal.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Valacyclovir or valganciclovir for cytomegalovirus prophylaxis: A randomized controlled trial in adult and pediatric kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Randomized study of valacyclovir as prophylaxis against cytomegalovirus reactivation in recipients of allogeneic bone marrow transplants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effective CMV prophylaxis with high-dose valaciclovir in allogeneic hematopoietic stem-cell recipients at a high risk of CMV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medscidiscovery.com [medscidiscovery.com]

- 14. 5500 - Cytomegalovirus CMV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 15. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 16. Detection of Cytomegalovirus (CMV) DNA in EDTA Whole-Blood Samples: Evaluation of the Quantitative artus CMV LightCycler PCR Kit in Conjunction with Automated Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. scielo.br [scielo.br]

- 19. Immunostaining Detection of Cytomegalovirus in Gastrointestinal Biopsies: Clinicopathological Correlation at a Large Academic Health System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meridian.allenpress.com [meridian.allenpress.com]

- 21. mdpi.com [mdpi.com]

- 22. meridian.allenpress.com [meridian.allenpress.com]

- 23. biocare.net [biocare.net]

- 24. Valacyclovir versus valganciclovir for cytomegalovirus prophylaxis in kidney transplant recipients: a systematic review and comparative meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Valacyclovir versus valganciclovir for cytomegalovirus prophylaxis in kidney transplant recipients: a systematic review and comparative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Antiviral Susceptibility Testing for Valacyclovir

Introduction

Valacyclovir is an L-valyl ester prodrug of acyclovir, an antiviral agent with potent activity against several herpesviruses.[1][2] Upon oral administration, valacyclovir is rapidly and extensively converted to acyclovir and L-valine through first-pass metabolism.[1][2][3][4] Acyclovir, the active component, is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[3][5] These application notes provide detailed protocols for determining the in vitro susceptibility of herpesviruses to valacyclovir, primarily by measuring the activity of its active form, acyclovir. The methodologies described are essential for antiviral drug discovery, resistance monitoring, and research applications.

Mechanism of Action

The antiviral activity of valacyclovir is dependent on its conversion to acyclovir and the subsequent intracellular phosphorylation of acyclovir to its active triphosphate form. This process is initiated by a virus-encoded thymidine kinase (TK), ensuring that the drug is selectively activated in infected cells.[4][5][6] Cellular kinases then complete the conversion to acyclovir triphosphate, which inhibits viral DNA synthesis in three ways: competitive inhibition of the viral DNA polymerase, incorporation into the growing viral DNA chain leading to termination, and inactivation of the viral DNA polymerase.[3][5][6]

Quantitative Susceptibility Data

The in vitro antiviral activity is typically expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit viral replication by 50%. Since valacyclovir is a prodrug, in vitro tests are conducted using acyclovir. The susceptibility can vary depending on the virus type, strain, and the assay method used.

| Virus | Drug | Assay Method | EC₅₀ / IC₅₀ Range (µg/mL) | Reference |

| HSV-1 | Acyclovir | Plaque Reduction | 0.02 - 13.5 | [5][7] |

| HSV-2 | Acyclovir | Plaque Reduction | 0.01 - 9.9 | [5][7] |

| HSV-2 (Clinical Isolates) | Acyclovir | MTT Assay | 0.0215 - 0.2799 | [8] |

| HSV-2 (Clinical Isolates) | Valacyclovir | MTT Assay | 0.0549 - 0.4575 | [8] |

| VZV (Lab & Clinical Isolates) | Acyclovir | Plaque Reduction | 0.12 - 10.8 | [5][7] |

| HSV-1 | Acyclovir | qPCR-based | ~0.28 | [9] |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible results in antiviral susceptibility testing. The following sections detail common methods used to assess the efficacy of acyclovir (the active form of valacyclovir) against herpesviruses.

General Preparations

-

Cell Culture: Vero cells (African green monkey kidney epithelial cells) are commonly used for the propagation of HSV-1 and HSV-2 as they are highly susceptible and form clear plaques.[10] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Virus Stocks: High-titer viral stocks are prepared by infecting confluent monolayers of Vero cells. Once widespread cytopathic effect (CPE) is observed, the virus is harvested, clarified by centrifugation, and stored in aliquots at -80°C. The titer of the stock is determined by a plaque assay.[10]

-

Drug Solutions: Acyclovir should be dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for the assay.

Protocol 1: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay that measures the ability of a drug to inhibit the formation of viral plaques. It is considered a gold standard for determining antiviral susceptibility.[11]

Methodology

-

Cell Seeding: Seed Vero cells into 12- or 24-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10⁵ cells/well for a 12-well plate).[12]

-

Virus Infection: Once cells are confluent, remove the growth medium. Infect the cells with a viral dilution calculated to produce 50-100 plaque-forming units (PFU) per well.[12] Incubate for 1 hour at 37°C to allow for viral adsorption.[12]

-

Drug Treatment: Prepare serial dilutions of acyclovir in an overlay medium (e.g., medium containing 0.8% to 1.2% methylcellulose or carboxymethylcellulose).[10][12]

-

Overlay: After the 1-hour incubation, remove the virus inoculum and add 1-2 mL of the drug-containing overlay medium to each well. Include a "no-drug" virus control and a "no-virus" cell control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are clearly visible in the control wells.[12]

-

Staining and Counting: Remove the overlay medium and fix the cells (e.g., with 8% formaldehyde). Stain the cell monolayer with a solution such as 0.3% crystal violet.[10] Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[10]

Protocol 2: Virus Yield Reduction Assay

This assay measures the quantity of infectious virus produced after a single replication cycle in the presence of an antiviral compound. It is a stringent measure of antiviral activity, particularly when using a high multiplicity of infection (MOI).[13][14]

Methodology

-

Cell Seeding: Grow host cells to confluency in multi-well plates or flasks.

-

Infection and Treatment: Infect the cells with the virus at a defined MOI (e.g., 0.1 to 1.0) in the presence of various concentrations of acyclovir.[15] Include a no-drug virus control.

-

Incubation: Incubate the cultures for a period sufficient to allow for one full replication cycle (e.g., 24 hours).[10]

-

Harvest Progeny Virus: After incubation, lyse the cells to release the progeny virus (e.g., by three cycles of freezing and thawing).[10] Clarify the lysate by centrifugation.

-

Titer Virus Yield: Determine the titer of the infectious virus in each sample from step 4 using a standard plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay on fresh cell monolayers.[13]

-

Analysis: Calculate the reduction in virus yield for each drug concentration compared to the no-drug control. The EC₅₀ is the concentration that reduces the virus yield by 50%.

Protocol 3: Quantitative PCR (qPCR)-Based Assay

qPCR-based methods offer a rapid and high-throughput alternative to traditional infectivity assays by quantifying viral DNA instead of infectious particles.[9][16]

Methodology

-

Cell Seeding and Infection: Seed cells in a multi-well plate (e.g., 24-well). The next day, infect the cells with the virus in the presence of serial dilutions of acyclovir.[16] An MOI of 0.01 is often suitable.[16]

-

Incubation: Incubate the plates at 37°C for 2 days or until CPE begins to appear in the no-drug control wells.[16]

-

DNA Extraction: Harvest the total DNA from the infected cells (or from the culture supernatant). Use a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR: Perform a real-time qPCR assay using primers and a probe specific to a conserved region of the viral genome (e.g., glycoprotein B).[17] Generate a standard curve using known quantities of viral DNA to allow for absolute quantification.

-

Analysis: The number of viral DNA copies is determined for each drug concentration. The EC₅₀ is calculated as the drug concentration that reduces the number of viral DNA copies by 50% compared to the no-drug control.[16]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. In vitro antiviral susceptibilities of HSV-2 clinical isolates to acyclovir and valaciclovir [pifukezazhi.com]

- 9. A direct quantitative PCR-based measurement of herpes simplex virus susceptibility to antiviral drugs and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 15. journals.asm.org [journals.asm.org]

- 16. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-dose Valacyclovir Decreases Plasma HIV-1 RNA More Than Standard-dose Acyclovir in HIV-1, HSV-2 Positive Persons: a Randomized, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

Valacyclovir Hydrochloride in Animal Models of Herpes Infection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of valacyclovir hydrochloride in various animal models of herpes simplex virus (HSV) infection. Valacyclovir, the L-valyl ester prodrug of acyclovir, exhibits significantly improved oral bioavailability compared to its parent compound, making it a valuable tool in preclinical antiviral research.[1][2] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy of valacyclovir and other anti-herpetic agents.

Overview of Valacyclovir in Herpesvirus Infections

Valacyclovir is rapidly and extensively converted to acyclovir and L-valine after oral administration.[1] Acyclovir, in turn, is a potent and selective inhibitor of herpesvirus replication.[3] Its antiviral activity is dependent on its phosphorylation by viral thymidine kinase (TK), an enzyme present in HSV-infected cells but not in uninfected host cells.[4] This selective activation minimizes toxicity to normal cells. Acyclovir triphosphate, the active form of the drug, inhibits viral DNA polymerase, leading to chain termination and cessation of viral replication. Valacyclovir is effective against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][3]

Animal Models of Herpes Infection

A variety of animal models are utilized to study the pathogenesis of HSV infections and to evaluate the efficacy of antiviral therapies. The choice of model depends on the specific research question, such as the site of infection (ocular, genital, cutaneous), the type of disease (primary, recurrent), and the immune status of the host. Commonly used models include mice, guinea pigs, and rabbits.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the efficacy of valacyclovir in different animal models of herpes infection.

Table 1: Efficacy of Valacyclovir in a Rabbit Model of Ocular HSV-1 Shedding

| Treatment Group | Dose (mg/kg, twice daily) | Mean HSV-1 DNA Copy Number (Pre-treatment) | Mean HSV-1 DNA Copy Number (Post-treatment) | Reference |

| No Treatment | - | 370 ± 70 | 232 ± 183 | [7][8] |

| Placebo | - | 569 ± 273 | 564 ± 186 | [7][8] |

| Valacyclovir | 7 | 368 ± 86 | 518 ± 122 | [7][8] |

| Valacyclovir | 70 | 408 ± 108 | 67 ± 63 | [7][8] |

| Valacyclovir | 140 | 396 ± 91 | 13 ± 7 | [7][8] |

Data from a study assessing the effect of high doses of valacyclovir on HSV-1 DNA shedding in the tears of latently infected rabbits. Treatment was administered by oral gavage for 14 days.[7][8]

Table 2: Comparative Efficacy of Valacyclovir and ASP2151 in a Guinea Pig Model of Genital Herpes

| Treatment Group | Dose (mg/kg) | Outcome | Result | Reference |

| ASP2151 | 0.37 | ED₅₀ for reducing disease score | - | [9] |

| Valacyclovir | 68 | ED₅₀ for reducing disease score | - | [9] |

| ASP2151 | 30 | Prevention of symptoms | Complete | [9] |

| Valacyclovir | 300 | Reduction in virus shedding | Not significant | [9] |

ED₅₀: 50% effective dose. This study highlights the superior potency of the helicase-primase inhibitor ASP2151 compared to valacyclovir in this model.[9]

Experimental Protocols

Rabbit Model of Ocular HSV-1 Shedding

This protocol is adapted from studies investigating the effect of valacyclovir on asymptomatic HSV-1 DNA shedding in latently infected rabbits.[7][10][8]

Objective: To quantify the reduction in viral shedding in tears following treatment with valacyclovir.

Materials:

-

New Zealand White rabbits[8]

-

HSV-1 strain (e.g., McKrae)

-

This compound

-

Suspending vehicle (e.g., Ora-Plus)[8]

-

Anesthetic (e.g., ketamine/xylazine)

-

Nylon swabs for sample collection

-

DNA extraction kit

-

Real-time PCR reagents for HSV-1 DNA quantification

Procedure:

-

Infection: Anesthetize rabbits and inoculate corneas with a suspension of HSV-1. Monitor for the development of dendritic lesions to confirm infection. Allow at least 27 days for the establishment of latent infection.[8]

-

Pre-treatment Sampling: Collect tear swabs daily for 6 consecutive days to establish a baseline of viral shedding.[7][8]

-

Treatment Groups: Randomize rabbits into treatment groups (e.g., no treatment, placebo, and different doses of valacyclovir).

-

Drug Administration: Prepare a suspension of valacyclovir in the suspending vehicle. Administer the assigned treatment via oral gavage twice daily for 14 days.[7][8]

-

Post-treatment Sampling: Begin collecting tear swabs daily for 10 days, starting on the 5th day of treatment.[7][8]

-

Quantification of Viral Shedding: Extract DNA from the tear swabs and quantify the HSV-1 DNA copy number using real-time PCR.

-

Data Analysis: Compare the mean HSV-1 DNA copy numbers between the pre-treatment and post-treatment periods for each group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of any observed reductions in viral shedding.

Murine Model of Cutaneous HSV-1 Infection

This protocol is based on studies evaluating the efficacy of antiviral agents in a murine model of cutaneous HSV-1 infection, which can be used to study both acute infection and latency.[11]

Objective: To assess the effect of valacyclovir on the clinical signs of infection and the establishment of latency.

Materials:

-

BALB/c mice[11]

-

HSV-1 strain

-

This compound

-

Drinking water bottles

-

Materials for virus titration (e.g., Vero cells)

-

Materials for explant co-cultivation of ganglia

Procedure:

-

Infection: Inoculate mice with HSV-1, for example, on the skin of the ear pinna.

-

Treatment: Prepare drinking water containing valacyclovir at the desired concentration. Provide this as the sole source of drinking water for the treatment groups, starting at various time points post-inoculation (e.g., day 1 to day 5) and continuing for a defined period (e.g., until day 10).[11]

-

Monitoring Acute Infection: Monitor the mice daily for clinical signs of infection, such as lesion development and mortality. Viral replication in target tissues (e.g., ear, brain stem, ganglia) can be assessed at different time points by sacrificing a subset of animals and performing virus titration.[11]

-

Assessment of Latency: After the acute infection has resolved (e.g., 3-4 months post-inoculation), sacrifice the remaining mice.[11]

-

Explant Co-cultivation: Aseptically dissect the trigeminal and dorsal root ganglia and co-cultivate them with a permissive cell line (e.g., Vero cells) to determine the presence of latent virus that can reactivate.[11]

-

Data Analysis: Compare the severity of clinical signs, viral titers in tissues during acute infection, and the percentage of ganglia showing reactivation between the different treatment groups.

Pharmacokinetics of Valacyclovir in Animal Models

The oral bioavailability of acyclovir from valacyclovir is significantly higher than from oral acyclovir itself.[4] This is a key advantage for in vivo studies. Pharmacokinetic parameters can vary between species.

Table 3: Pharmacokinetic Parameters of Acyclovir Following Oral Valacyclovir Administration in Different Species

| Animal Model | Valacyclovir Dose | Acyclovir Cmax (µg/mL) | Acyclovir Tmax (h) | Acyclovir Bioavailability (%) | Reference |

| Horse | 7.7-11.7 mg/kg | 1.45 ± 0.38 | 0.74 ± 0.43 | 60 ± 12 | [12] |

| Horse | 22.7-34.1 mg/kg | 5.26 ± 2.82 | 1 ± 0.27 | 48 ± 12 | [12] |

| North American Box Turtle | 40 mg/kg | ~2.2 | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Conclusion

This compound is a critical tool for the in vivo evaluation of anti-herpetic therapies. The choice of animal model and experimental design is crucial for obtaining relevant and translatable data. The protocols and data presented here provide a foundation for researchers to develop and conduct well-controlled studies to further our understanding of herpesvirus infections and to identify novel therapeutic interventions. It is important to note that while animal models are invaluable, there can be differences in drug metabolism and disease presentation compared to humans.[13] Therefore, careful consideration and interpretation of results are essential.

References

- 1. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. fwf.ag.utk.edu [fwf.ag.utk.edu]

- 5. researchgate.net [researchgate.net]

- 6. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of high versus low oral doses of valacyclovir on herpes simplex virus-1 DNA shedding into tears of latently infected rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of ASP2151, a Herpesvirus Helicase-Primase Inhibitor, in a Guinea Pig Model of Genital Herpes [mdpi.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Differential effects of famciclovir and valaciclovir on the pathogenesis of herpes simplex virus in a murine infection model including reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of valacyclovir in the adult horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Application Note: Utilizing Cell Culture Models to Evaluate the Efficacy of Valacyclovir Hydrochloride

Introduction

Valacyclovir hydrochloride is an antiviral medication widely prescribed for the treatment of infections caused by the herpes simplex virus (HSV-1 and HSV-2) and the varicella-zoster virus (VZV).[1][2] It functions as a prodrug, meaning it is an inactive compound that is converted into its active form within the body.[3][4] Upon oral administration, valacyclovir is rapidly and extensively metabolized by enzymes in the intestine and liver into the active antiviral agent, acyclovir, and the amino acid L-valine.[1][3][5] This conversion process results in a significantly higher oral bioavailability of acyclovir (around 55%) compared to the administration of acyclovir itself (15-20%).[1][6]

The antiviral activity of valacyclovir is entirely attributable to its active metabolite, acyclovir.[3][7] Acyclovir is selectively effective against virus-infected cells. Inside an infected cell, the viral enzyme thymidine kinase (TK) initiates the phosphorylation of acyclovir.[3][5] Host cell kinases then further phosphorylate it to form acyclovir triphosphate.[1][3] This active triphosphate form competitively inhibits the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination, thereby halting viral replication.[1][5][8]

Due to this mechanism, in vitro efficacy studies are conducted using acyclovir, not valacyclovir, as the conversion machinery is absent in standard cell culture. These in vitro assays are critical for determining the potency of the drug against different viral strains, screening for antiviral resistance, and understanding its therapeutic window.

Relevant Cell Culture Models

The selection of an appropriate cell line is fundamental for studying antiviral efficacy. The chosen cells must be susceptible to infection by the target virus and support robust viral replication. For HSV and VZV, several cell lines are commonly employed.

| Table 1: Common Cell Lines for Acyclovir Efficacy Studies | |||

| Cell Line | Origin | Virus Susceptibility | Notes |

| Vero | African green monkey kidney epithelial cells | HSV-1, HSV-2, VZV | The most widely used cell line for HSV isolation, propagation, and antiviral testing due to its high susceptibility and clear plaque formation.[9][10][11][12] |

| MRC-5 | Human fetal lung fibroblast cells | HSV-1, HSV-2, VZV | A human diploid cell line often used in virology. Acyclovir has shown high potency in these cells.[13] |

| Keratinocytes | Human skin cells | HSV-1, HSV-2 | Physiologically relevant for studying cutaneous herpes infections. Acyclovir has been shown to be less potent in keratinocytes compared to Vero cells or fibroblasts.[14][15] |

| Fibroblasts | Human connective tissue cells | HSV-1, HSV-2 | Used to compare cell-type-specific antiviral properties. Acyclovir is generally very potent in fibroblasts.[13][14] |

Mechanism of Action Pathway

The following diagram illustrates the conversion of Valacyclovir and the subsequent mechanism by which Acyclovir inhibits viral DNA replication.

Caption: Mechanism of Valacyclovir activation and Acyclovir's inhibition of viral replication.

Quantitative Data Summary

The efficacy of an antiviral drug is typically reported as the 50% effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%.[16][17] The drug's toxicity to the host cells is reported as the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.[18][19] The ratio of these two values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a measure of the drug's therapeutic window. A higher SI value is desirable.[18][19]

| Table 2: Example Antiviral Activity & Cytotoxicity of Acyclovir | |||||

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| HSV-1 | Vero | Plaque Reduction | 0.88 (approx. 0.20 µg/mL)[16] | 2740 (approx. 617 µg/mL)[16] | ~3114 |

| HSV-1 | Vero | - | 1.14[14][15] | >600[14] | >526 |

| HSV-2 | Vero | - | 0.86[20] | - | - |

| HSV-1 | MRC-5 | Plaque Reduction | 3.3[13] | >20[13] | >6 |

| HSV-1 | Keratinocytes | GFP Expression | 67.7[14][15] | >600[14] | >8.8 |

| HSV-1 | Fibroblasts | GFP Expression | 0.40[14][15] | >600[14] | >1500 |

Note: Values can vary between experiments, viral strains, and specific assay conditions. The provided data are illustrative examples.

Experimental Workflow

The diagram below outlines the typical workflow for assessing the antiviral efficacy and cytotoxicity of Acyclovir in a cell culture model.

References

- 1. Valaciclovir - Wikipedia [en.wikipedia.org]

- 2. Valacyclovir Vs. Acyclovir For Shingles And Herpes Treatment [healthmatch.io]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. everlywell.com [everlywell.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aciclovir - Wikipedia [en.wikipedia.org]

- 9. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.6. Antiviral Assay [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. scielo.iec.gov.br [scielo.iec.gov.br]

- 18. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. medchemexpress.com [medchemexpress.com]

Valacyclovir Hydrochloride for Herpes Simplex Virus (HSV) Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of valacyclovir hydrochloride in a research setting for the study and treatment of Herpes Simplex Virus (HSV-1 and HSV-2). This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and diagrams illustrating the mechanism of action and experimental workflows.

Mechanism of Action

Valacyclovir is an L-valyl ester prodrug of acyclovir.[1] Following oral administration, it is rapidly and almost completely converted to acyclovir and L-valine by intestinal and hepatic enzymes.[2][3] Acyclovir, a guanosine analog, is the active antiviral agent.[4] Its selective activity against HSV-infected cells is a multi-step process:

-

Viral Thymidine Kinase (TK) Phosphorylation: In HSV-infected cells, the viral-encoded thymidine kinase preferentially phosphorylates acyclovir to acyclovir monophosphate. This initial step is critical for the drug's selectivity, as uninfected host cells do not significantly phosphorylate acyclovir.[1][5]

-

Host Cell Kinase Phosphorylation: Cellular kinases in the host cell then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.[1][5]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase by acting as a substrate, competing with deoxyguanosine triphosphate (dGTP).[4][6]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir triphosphate lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby halting viral replication.[2][4] The viral DNA polymerase remains tightly bound to the terminated chain, leading to its inactivation.[1]

Immunomodulatory Effects

Recent research suggests that valacyclovir may possess immunomodulatory properties in addition to its direct antiviral activity. In vitro studies using lipopolysaccharide (LPS)-activated mammalian macrophages have shown that valacyclovir can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and IL-12p40 in a concentration-dependent manner.[7][8] This suggests that valacyclovir could have anti-inflammatory effects, which may contribute to its therapeutic efficacy in treating HSV infections.

Quantitative Data

The following tables summarize key quantitative data for valacyclovir and its active metabolite, acyclovir, in the context of HSV research.

Table 1: In Vitro Efficacy against HSV

| Virus Strain | Cell Line | Assay Type | IC50 (µg/mL) | Reference(s) |

| HSV-2 (Clinical Isolates) | Vero | MTT | 0.0549 - 0.4575 (for Valacyclovir) | [9] |

| HSV-2 (Clinical Isolates) | Vero | MTT | 0.0215 - 0.2799 (for Acyclovir) | [9] |

| HSV-1 (W Strain) | - | Plaque Reduction | 2.9 (for Acyclovir) | [10] |

| HSV-1 (Clinical Isolates) | - | Cytopathic Effect Reduction | Median: 0.615 (Range: 0.050 - 4.456) | [11] |

| HSV-2 (Clinical Isolates) | - | Cytopathic Effect Reduction | Median: 1.698 (Range: 0.472 - 5.296) | [11] |

Table 2: Preclinical Efficacy in Guinea Pig Model of Genital Herpes

| Treatment | Dosing Regimen | Endpoint | Result | Reference(s) |

| Valacyclovir | 30, 100, or 300 mg/kg, twice daily | Disease Score | Dose-dependent reduction in peak and overall disease scores. | [3][12] |

| Valacyclovir | 300 mg/kg, twice daily | Viral Shedding | Did not significantly reduce virus content in genital swabs on Day 5 post-infection. | [12] |

Table 3: Clinical Efficacy in Humans

| Population | Treatment | Endpoint | Result | Reference(s) |

| Immunocompetent patients with recurrent genital HSV-2 | Valacyclovir 1 g once daily | Viral Shedding (PCR) | 78% reduction in total shedding compared to placebo (2.9% vs. 13.5% of days). | [13][14] |

| Immunocompetent patients with recurrent genital HSV-2 | Valacyclovir 1 g once daily | Subclinical Viral Shedding (PCR) | 78% reduction compared to placebo (2.4% vs. 11.0% of days). | [14] |

| Immunocompetent patients with genital HSV-2 | Valacyclovir 500 mg twice daily | Viral Shedding (Culture) | 91-97% reduction in total and subclinical shedding. | [15] |

| Immunocompetent patients with genital HSV-2 | Acyclovir 400 mg twice daily | Viral Shedding (Culture) | 91-97% reduction in total and subclinical shedding. | [15] |

| Immunocompetent patients with genital HSV-2 | Valacyclovir 500 mg twice daily | Viral Shedding (PCR) | 76-82% reduction in total and subclinical shedding. | [15] |

| Immunocompetent patients with genital HSV-2 | Acyclovir 400 mg twice daily | Viral Shedding (PCR) | 76-82% reduction in total and subclinical shedding. | [15] |

Table 4: Pharmacokinetic Parameters

| Species | Drug | Dose | Bioavailability | Cmax | T1/2 (Acyclovir) | Reference(s) |

| Human | Valacyclovir | 1 g | 54.5% ± 9.1% | - | 2.5 - 3.3 hours | [16] |

| Human | Acyclovir | Oral | 15-30% | - | - | [16] |

| Guinea Pig | Valacyclovir | 30, 100, 300 mg/kg (single oral dose) | - | Plasma concentration of acyclovir increased in proportion to the dose. | - | [12] |

Experimental Protocols

In Vitro Antiviral Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound or Acyclovir

-

Methylcellulose overlay medium (e.g., 1.2% methylcellulose in DMEM)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 4 x 10^5 cells/well for a 12-well plate).[17] Incubate overnight.

-

Virus Infection: The following day, remove the culture medium and infect the cell monolayers with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).[17]

-

Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[17]

-

Drug Treatment: Prepare serial dilutions of valacyclovir or acyclovir in the methylcellulose overlay medium. After the adsorption period, remove the viral inoculum and add the drug-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[17]

-

Plaque Staining and Counting: Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin). Stain the cell monolayer with crystal violet solution. Gently wash the plates with water to remove excess stain and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The IC50 (50% inhibitory concentration) is determined by plotting the percentage of inhibition against the drug concentration.

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Same as for Plaque Reduction Assay, excluding methylcellulose and crystal violet.

-

Sterile microcentrifuge tubes.

Procedure:

-

Cell Seeding and Infection: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

-

Drug Treatment: After virus adsorption, remove the inoculum and add fresh culture medium containing serial dilutions of valacyclovir or acyclovir.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 24-48 hours) to allow for one round of viral replication.

-

Virus Harvest: After incubation, harvest the cells and supernatant. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles.

-

Virus Titer Determination: Clarify the lysate by centrifugation. Determine the titer of the infectious virus in the supernatant of each sample by performing a plaque assay on fresh Vero cell monolayers as described above.

-

Data Analysis: The viral yield (in PFU/mL) is calculated for each drug concentration. The EC50 (50% effective concentration) is the concentration of the drug that reduces the viral yield by 50% compared to the virus control.

In Vivo Animal Model: Guinea Pig Model of Genital Herpes

The guinea pig model is considered the gold standard for studying genital herpes as it mimics many aspects of the human disease, including the development of primary lesions and spontaneous recurrent disease.[18][19]

Materials:

-

Female Hartley guinea pigs (approximately 300-350 g)

-

HSV-2 stock

-

This compound

-

Vehicle for drug administration (e.g., sterile water or saline)

-

Vaginal swabs

-

Anesthesia (as per institutional guidelines)

-

Calipers for lesion measurement

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Virus Inoculation: Anesthetize the guinea pigs. Inoculate the animals intravaginally with a defined dose of HSV-2.[18]

-

Drug Administration: Begin oral administration of valacyclovir or vehicle at a specified time point post-infection (e.g., prophylactically before infection or therapeutically after the onset of symptoms).[3][12] Dosing is typically performed twice daily for a defined period (e.g., 5-7 days).[3]

-

Disease Scoring: Monitor the animals daily for the development of genital lesions. Score the severity of the disease based on a predefined scale (e.g., 0 = no disease, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = severe ulceration with necrosis).[3]

-

Viral Shedding Analysis: Collect vaginal swabs daily or at specified intervals. Determine the amount of infectious virus or viral DNA in the swabs using a plaque assay or quantitative PCR, respectively.[12][18]

-

Recurrent Disease Monitoring: After the primary infection resolves, continue to monitor the animals for spontaneous recurrent lesions and viral shedding for several weeks.[19]

-

Data Analysis: Compare the disease scores, duration of lesions, and viral shedding between the treated and control groups to evaluate the efficacy of valacyclovir.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aciclovir - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovmed.com [discovmed.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antiviral susceptibilities of HSV-2 clinical isolates to acyclovir and valaciclovir [pifukezazhi.com]

- 10. Valacyclovir inhibits recovery of ocular HSV-1 after experimental reactivation by excimer laser keratectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Once Daily Valacyclovir for Reducing Viral Shedding in Subjects Newly Diagnosed with Genital Herpes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 17. 4.4. Plaque Reduction Assay [bio-protocol.org]